2-Phenyl-2-(trifluoromethyl)azetidine
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Overview
Description
“2-Phenyl-2-(trifluoromethyl)azetidine” is a chemical compound with the molecular formula C10H10F3N . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of azetidines, including “2-Phenyl-2-(trifluoromethyl)azetidine”, is a complex process due to the inherent ring strain of azetidines . A common method for the formation of the azetidine ring involves cycloaddition and cyclization . For example, a straightforward synthesis of various 1,3-disubstituted azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .Molecular Structure Analysis
The molecular structure of “2-Phenyl-2-(trifluoromethyl)azetidine” can be represented by the InChI code: 1S/C10H10F3N/c11-10(12,13)9(6-7-14-9)8-4-2-1-3-5-8/h1-5,14H,6-7H2 .Physical And Chemical Properties Analysis
“2-Phenyl-2-(trifluoromethyl)azetidine” is a liquid at room temperature . It has a molecular weight of 201.19 .Scientific Research Applications
- Researchers have synthesized and characterized 2-Phenyl-2-(trifluoromethyl)azetidine, evaluating its antimicrobial activity . The compound’s potential as an antimicrobial agent warrants further investigation.
- The [2 + 2] photocycloaddition reaction between imines and alkenes, known as the aza Paternò–Büchi reaction, can yield functionalized azetidines . Researchers have explored this reaction using 2-Phenyl-2-(trifluoromethyl)azetidine as a precursor.
- Some studies focus on developing heterocyclic amino acid derivatives containing both azetidine and oxetane rings . These compounds may have applications in peptide mimetics, enzyme inhibitors, or other bioactive molecules.
Antimicrobial Properties
Photocycloaddition Reactions
Amino Acid Derivatives
Future Directions
properties
IUPAC Name |
2-phenyl-2-(trifluoromethyl)azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)9(6-7-14-9)8-4-2-1-3-5-8/h1-5,14H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAMTDBYUYVDHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1(C2=CC=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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